N-Desmethyl Ulipristal Acetate-d3: A Technical Guide for Researchers
N-Desmethyl Ulipristal Acetate-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl ulipristal (B1683391) acetate-d3 is the deuterated analog of N-Desmethyl ulipristal acetate (B1210297), the primary and pharmacologically active metabolite of ulipristal acetate. Ulipristal acetate is a selective progesterone (B1679170) receptor modulator (SPRM) utilized for emergency contraception and the treatment of uterine fibroids. The incorporation of three deuterium (B1214612) atoms into the N-methyl group of N-Desmethyl ulipristal acetate creates a stable, isotopically labeled internal standard. This guide provides an in-depth technical overview of N-Desmethyl ulipristal acetate-d3, focusing on its application in quantitative analysis, its synthesis, and its metabolic context.
Core Applications
The primary application of N-Desmethyl ulipristal acetate-d3 is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of the analyte in complex biological matrices such as plasma or serum. By closely mimicking the physicochemical properties of the unlabeled analyte, the deuterated standard co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variability introduced during sample preparation, injection, and analysis, leading to more robust and reliable pharmacokinetic and metabolic studies.
Physicochemical Properties
A summary of the key physicochemical properties of N-Desmethyl ulipristal acetate and its deuterated analog is presented in Table 1.
| Property | N-Desmethyl Ulipristal Acetate | N-Desmethyl Ulipristal Acetate-d3 |
| Molecular Formula | C₂₉H₃₅NO₄ | C₂₉H₃₂D₃NO₄ |
| Molecular Weight | 461.6 g/mol | ~464.61 g/mol |
| CAS Number | 159681-66-0 | Not available |
| Appearance | Off-White to Pale Beige Solid | Solid |
| Storage | 2-8°C Refrigerator | 2-8°C Refrigerator |
Metabolic Pathway of Ulipristal Acetate
Ulipristal acetate undergoes metabolism in the liver, primarily mediated by the cytochrome P450 isoenzyme CYP3A4. The major metabolic pathway involves oxidative N-demethylation, leading to the formation of N-Desmethyl ulipristal acetate (also known as PGL4002), which is pharmacologically active. Further demethylation results in the formation of the inactive di-N-demethylated metabolite.
Pharmacokinetic Data
The pharmacokinetic parameters of N-Desmethyl ulipristal acetate (NDM-UPA) have been characterized in human studies. A summary of these parameters following the administration of ulipristal acetate is provided in Table 2.
| Parameter | Value (Mean ± SD) | Conditions |
| Cmax (Maximum Concentration) | 69 ± 26 ng/mL | Single 30 mg oral dose of ulipristal acetate |
| Tmax (Time to Cmax) | ~1 hour | Single 30 mg oral dose of ulipristal acetate |
| AUC (Area Under the Curve) | 84.7 ng·h/mL | Following 10 days of 10 mg ulipristal acetate |
| 203.6 ng·h/mL | Following 10 days of 20 mg ulipristal acetate | |
| 452.1 ng·h/mL | Following 10 days of 50 mg ulipristal acetate | |
| Half-life (t½) | Similar to parent drug (~32-49 hours) | Following single and multiple doses of ulipristal acetate |
Experimental Protocols
Representative Synthesis of N-Desmethyl Ulipristal Acetate-d3
Step 1: N-demethylation of Ulipristal Acetate
A common method for the N-demethylation of tertiary amines is the von Braun reaction or the use of chloroformates. For this synthesis, a milder approach using a demethylating agent like 1-chloroethyl chloroformate (ACE-Cl) followed by methanolysis is proposed.
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Reaction Setup: Dissolve ulipristal acetate in a suitable aprotic solvent (e.g., 1,2-dichloroethane).
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Reagent Addition: Add 1-chloroethyl chloroformate to the solution at 0°C.
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Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
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Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Cleavage: Dissolve the residue in methanol (B129727) and heat to reflux to cleave the carbamate (B1207046) intermediate.
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Purification: After completion of the cleavage, remove the solvent and purify the resulting N-Desmethyl ulipristal acetate by column chromatography.
Step 2: N-methylation with a Deuterated Methyl Source
The introduction of the trideuteromethyl group can be achieved using a deuterated methylating agent such as iodomethane-d3 (B117434) (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄).
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Reaction Setup: Dissolve the purified N-Desmethyl ulipristal acetate in a polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile).
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Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to the solution.
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Methylation: Add iodomethane-d3 to the reaction mixture.
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Reaction Progression: Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
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Workup: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product, N-Desmethyl ulipristal acetate-d3, by column chromatography.
Bioanalytical Method: LC-MS/MS for Quantification in Plasma
The following is a representative protocol for the quantification of N-Desmethyl ulipristal acetate in human plasma using N-Desmethyl ulipristal acetate-d3 as an internal standard.
1. Sample Preparation (Protein Precipitation)
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To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (N-Desmethyl ulipristal acetate-d3 in methanol).
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Vortex for 30 seconds.
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Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
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Vortex for 2 minutes.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
A summary of typical LC-MS/MS parameters is provided in Table 3.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of analyte and internal standard |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | N-Desmethyl ulipristal acetate: m/z 462.3 → m/z 402.5 |
| N-Desmethyl ulipristal acetate-d3: m/z 465.3 → m/z 405.5 (predicted) | |
| Cone Voltage | ~39 V |
| Collision Energy | ~16 V |
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Plasma -> IS -> Precipitation -> Centrifugation -> Supernatant -> Evaporation -> Reconstitution -> LC_MS -> Data; }
Mass Spectral Fragmentation
While a detailed fragmentation spectrum for N-Desmethyl ulipristal acetate-d3 is not published, a proposed fragmentation pathway can be inferred from its structure and the known fragmentation of N-Desmethyl ulipristal acetate. The primary fragmentation is expected to involve the loss of the acetyl group and subsequent cleavages of the steroid backbone.
For N-Desmethyl ulipristal acetate, the transition of m/z 462.3 to m/z 402.5 likely corresponds to the loss of acetic acid (60 Da). The deuterated analog would be expected to follow a similar fragmentation pattern, with the corresponding mass shift.
Conclusion
N-Desmethyl ulipristal acetate-d3 is an indispensable tool for the accurate quantification of the active metabolite of ulipristal acetate in biological matrices. Its use as an internal standard in LC-MS/MS methods significantly enhances the reliability of pharmacokinetic and drug metabolism studies. This guide provides a comprehensive overview of its properties, metabolic context, and analytical applications, serving as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and bioanalysis.
